molecular formula C20H22N2O B5849884 1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone

1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B5849884
M. Wt: 306.4 g/mol
InChI Key: NDHOQNJUYORTSQ-UHFFFAOYSA-N
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Description

1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone is a chemical compound that features a piperazine ring substituted with a fluorenylmethyl group and an ethanone moiety

Properties

IUPAC Name

1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-15(23)22-10-8-21(9-11-22)14-16-6-7-20-18(12-16)13-17-4-2-3-5-19(17)20/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHOQNJUYORTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone typically involves the reaction of 9H-fluoren-2-ylmethyl chloride with piperazine, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenyl ketones, while reduction can produce fluorenyl alcohols.

Scientific Research Applications

1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of falcipain 2, it binds to the active site of the enzyme, preventing it from degrading hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle, making it a potential antimalarial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit falcipain 2, for example, sets it apart from other similar compounds .

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